2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate
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Overview
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate is an organic compound with a complex structure that includes both ether and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate typically involves the esterification of 2,5-dichlorobenzoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,5-dichlorobenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Oxidation: The ether groups can be oxidized under strong oxidative conditions, although this is less common.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Hydrolysis: 2,5-dichlorobenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Oxidation: Various oxidized products depending on the conditions.
Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The ether and ester groups can facilitate its incorporation into lipid bilayers, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A precursor in the synthesis of the target compound.
2,5-Dichlorobenzoic acid: Another precursor used in the esterification reaction.
Triethylene glycol monomethyl ether: A related compound with similar ether groups.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate is unique due to its combination of ether and ester functional groups, which confer specific chemical and physical properties
Properties
CAS No. |
153847-43-9 |
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Molecular Formula |
C14H18Cl2O5 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate |
InChI |
InChI=1S/C14H18Cl2O5/c1-18-4-5-19-6-7-20-8-9-21-14(17)12-10-11(15)2-3-13(12)16/h2-3,10H,4-9H2,1H3 |
InChI Key |
SVFOUSRFEDVVRQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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